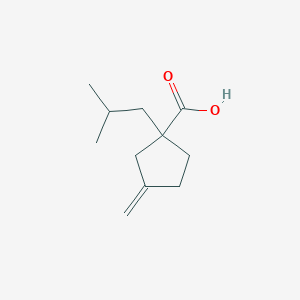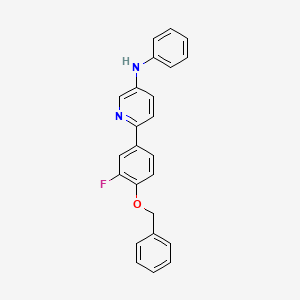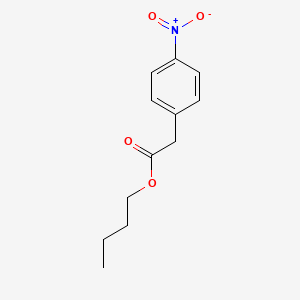![molecular formula C30H22BNO2 B13871835 [9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid is a complex organic compound that features a carbazole core substituted with a boronic acid group
Vorbereitungsmethoden
The synthesis of [9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid typically involves multiple steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a carbazole derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized carbazole derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds. Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include various carbazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties.
Biology: This compound can be used in the study of biological systems, particularly in the development of fluorescent probes for imaging applications.
Industry: In the industrial sector, this compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of [9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and probes. The carbazole core can participate in π-π interactions and electron transfer processes, contributing to its electronic properties.
Vergleich Mit ähnlichen Verbindungen
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid can be compared with other carbazole derivatives and boronic acid compounds. Similar compounds include:
9-Phenylcarbazole: This compound lacks the boronic acid group but shares the carbazole core, making it useful in similar applications.
Phenylboronic acid: This compound lacks the carbazole core but features the boronic acid group, making it useful in different types of chemical reactions. The uniqueness of this compound lies in the combination of the carbazole core and the boronic acid group, providing a versatile building block for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C30H22BNO2 |
|---|---|
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
[9-[4-(4-phenylphenyl)phenyl]carbazol-3-yl]boronic acid |
InChI |
InChI=1S/C30H22BNO2/c33-31(34)25-16-19-30-28(20-25)27-8-4-5-9-29(27)32(30)26-17-14-24(15-18-26)23-12-10-22(11-13-23)21-6-2-1-3-7-21/h1-20,33-34H |
InChI-Schlüssel |
FFTMBFAGKHWVAV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B13871781.png)
![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B13871791.png)




![3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid](/img/structure/B13871818.png)




